molecular formula C20H19ClN2O3 B6792320 N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide

Cat. No.: B6792320
M. Wt: 370.8 g/mol
InChI Key: QNUZPZOERDTCSF-UHFFFAOYSA-N
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Description

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuran ring, an indole moiety, and a carboxamide group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-20(2)15-4-3-12(9-16(15)23-19(20)25)18(24)22-10-13-8-14(21)7-11-5-6-26-17(11)13/h3-4,7-9H,5-6,10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUZPZOERDTCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC4=C3OCC4)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving chlorinated precursors.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The benzofuran and indole units are then coupled using appropriate reagents and catalysts.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions can occur, especially involving the chlorine atom on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-4-methoxy-4-methylazepane-1-carboxamide
  • N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-carboxamide

Uniqueness

N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds. Its combination of a benzofuran ring, indole moiety, and carboxamide group makes it a versatile compound for various applications.

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